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Trial Design & Patient Profile

The efficacy data for infigratinib comes from a multicenter, open-label, single-arm phase 2 trial
(NCT02150967) [1] [2].

e Patient Population: The trial enrolled 108 patients with previously treated, unresectable locally
advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [1]. The
majority (99%) had stage IV disease at study entry, and the median number of prior lines of therapy
was two, indicating a heavily pre-treated population [2].

¢ Dosing Regimen: Patients received infigratinib 125 mg orally once daily for 21 consecutive days,
followed by 7 days off, in 28-day cycles until disease progression or unacceptable toxicity [1].

e Outcome Measures: The major efficacy outcome measures were ORR and DoR, as determined by a
blinded independent central review using RECIST 1.1 criteria [1].

Efficacy Comparison and Context

Infigratinib's performance can be better understood when compared to standard chemotherapy in a similar

patient setting.
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Overall Response

Treatment Context Regimen Median PFS

Rate (ORR)
Third- and later-line therapy Infigratinib  6.77 months (95% 21.6% (95% CI: 9.8-
(retrospective analysis, n=37) [3] Cl: 3.94-7.79) 38.2)

| Second-line therapy (same patient group) [3] | Standard Chemotherapy (e.g., gemcitabine-, capecitabine-
based, or FOLFOX) | 4.63 months (95% CI: 2.69-7.16) | 5.4% (95% CI: 0.7-18.2) |

A subgroup analysis also suggested that patients who received infigratinib after one or fewer prior lines of
therapy achieved a higher ORR (34.0%) compared to those with two or more prior lines (13.8%), though the

median PFS was similar between the groups [2].

Mechanism of Action

Infigratinib is an oral, selective, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1,

2, and 3 [4].

e FGFR Pathway: FGFRs are tyrosine kinase receptors that, when activated, trigger key downstream
signaling cascades like the Ras-MAPK pathway and the PI3BK-AKT pathway, promoting cell
proliferation, survival, and angiogenesis [5] [4].

¢ Oncogenic Drivers: In some cancers, particularly intrahepatic cholangiocarcinoma, FGFR2 gene
fusions act as an oncogenic driver, leading to constitutive, ligand-independent activation of the FGFR
signaling pathway, which fuels tumor growth [5] [4].

¢ Infigratinib's Action: Infigratinib binds to the ATP-binding cleft of FGFR, blocking receptor
autophosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and
survival of tumor cells that are dependent on FGFR signaling [4].

The diagram below illustrates the mechanism of action of infigratinib.
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Important Regulatory Note

It is crucial for researchers and clinicians to be aware that the U.S. Food and Drug Administration (FDA)
withdrew the accelerated approval for infigratinib in this specific indication on May 16, 2024 [1]. The
sponsor voluntarily requested this withdrawal due to difficulties in recruiting patients for the required

confirmatory phase 3 trial (PROOF 301), determining that continued commercialization was not feasible [1].
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The efficacy and safety data from the phase 2 trial that supported the initial approval remain valid, but the

drug is no longer an FDA-approved option for metastatic cholangiocarcinoma.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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